molecular formula C21H14Cl2N4O B14394149 1,3-Bis(4-chloroquinolin-2-yl)imidazolidin-2-one CAS No. 90033-79-7

1,3-Bis(4-chloroquinolin-2-yl)imidazolidin-2-one

Cat. No.: B14394149
CAS No.: 90033-79-7
M. Wt: 409.3 g/mol
InChI Key: ATSWZNRTOKQEFP-UHFFFAOYSA-N
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Description

1,3-Bis(4-chloroquinolin-2-yl)imidazolidin-2-one is a chemical compound that belongs to the class of imidazolidin-2-ones. This compound is characterized by the presence of two 4-chloroquinolin-2-yl groups attached to an imidazolidin-2-one core. Imidazolidin-2-ones are known for their wide range of applications in pharmaceuticals, natural products, and as intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-chloroquinolin-2-yl)imidazolidin-2-one can be achieved through various methods. One common approach involves the direct incorporation of the carbonyl group into 1,2-diamines. Another method includes the diamination of olefins, which involves the addition of nitrogen groups to olefins. Additionally, the intramolecular hydroamination of linear urea derivatives and aziridine ring expansion are also employed .

Industrial Production Methods

Industrial production of this compound typically involves the use of metal catalysis and organocatalysis to achieve efficient and sustainable synthesis. The use of carbonylation reactions, diamination, and hydroamination are common in large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-chloroquinolin-2-yl)imidazolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

1,3-Bis(4-chloroquinolin-2-yl)imidazolidin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Bis(4-chloroquinolin-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1,3-Bis(4-chloroquinolin-2-yl)imidazolidin-2-one include:

Uniqueness

This compound is unique due to its specific structure, which combines the properties of chloroquinoline and imidazolidin-2-one. This unique combination allows it to exhibit a wide range of biological activities and makes it a valuable compound in various scientific research applications .

Properties

CAS No.

90033-79-7

Molecular Formula

C21H14Cl2N4O

Molecular Weight

409.3 g/mol

IUPAC Name

1,3-bis(4-chloroquinolin-2-yl)imidazolidin-2-one

InChI

InChI=1S/C21H14Cl2N4O/c22-15-11-19(24-17-7-3-1-5-13(15)17)26-9-10-27(21(26)28)20-12-16(23)14-6-2-4-8-18(14)25-20/h1-8,11-12H,9-10H2

InChI Key

ATSWZNRTOKQEFP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C2=NC3=CC=CC=C3C(=C2)Cl)C4=NC5=CC=CC=C5C(=C4)Cl

Origin of Product

United States

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